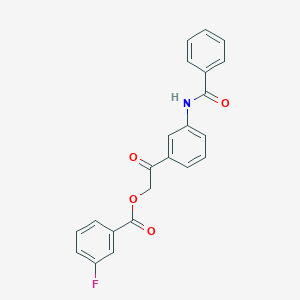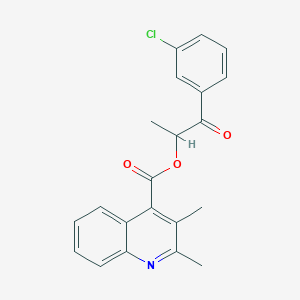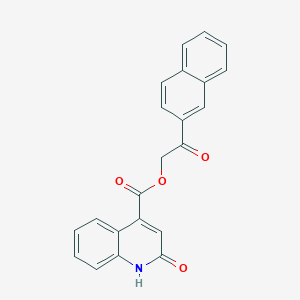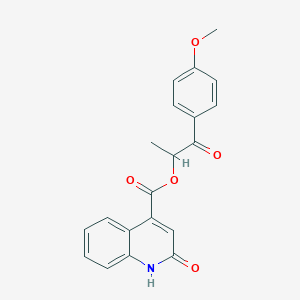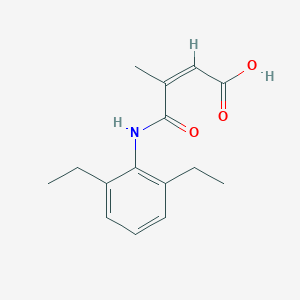amine CAS No. 898647-51-3](/img/structure/B500580.png)
[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine, also known as BESOMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine is not fully understood. However, research has suggested that this compound exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has suggested that this compound can induce apoptosis, cell cycle arrest, and oxidative stress in cancer cells. Additionally, this compound has been shown to inhibit the growth of various fungi and reduce inflammation.
Advantages and Limitations for Lab Experiments
[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several advantages and limitations for lab experiments. One advantage is that it has shown promising results as an anticancer agent and can be used to study the mechanisms of cancer cell growth and proliferation. However, one limitation is that this compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
Future Directions
There are several future directions for [(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine research. One direction is to further explore its potential as an anticancer agent and to study its toxicity and pharmacokinetics. Additionally, research can focus on identifying the molecular targets of this compound and its mechanism of action in various cellular pathways. Furthermore, research can investigate the potential of this compound as an antifungal and anti-inflammatory agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as an anticancer, antifungal, and anti-inflammatory agent. Its synthesis method involves the reaction of 5-bromo-2-ethoxyphenylsulfonyl chloride with oxolan-2-ylmethylamine. This compound exerts its therapeutic effects by inhibiting various cellular pathways, inducing apoptosis, and oxidative stress. However, further research is needed to explore its toxicity, pharmacokinetics, and molecular targets.
Synthesis Methods
[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be synthesized using various methods, including the reaction of 5-bromo-2-ethoxyphenylsulfonyl chloride with oxolan-2-ylmethylamine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography, recrystallization, and distillation.
Scientific Research Applications
[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine has shown promising results in various scientific research studies, including its potential as an anticancer agent. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, cell cycle arrest, and oxidative stress. Additionally, this compound has shown potential as an anti-inflammatory and antifungal agent.
properties
IUPAC Name |
5-bromo-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJNFDOUPMIBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate](/img/structure/B500500.png)




